molecular formula C11H10IN3O2 B13426198 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

Katalognummer: B13426198
Molekulargewicht: 343.12 g/mol
InChI-Schlüssel: KWOPDBHGSCQKPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid is a complex organic compound that features a pyrazole ring substituted with iodine, methyl, and pyridine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid typically involves multi-step organic reactions The starting materials often include pyridine derivatives and pyrazole precursors The iodination step is crucial and can be achieved using iodine or iodinating agents under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The iodine substituent can be reduced to form hydrogen or other substituents.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution of the iodine atom can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and pyridine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-chloro-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
  • 2-(4-bromo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
  • 2-(4-fluoro-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

Uniqueness

The uniqueness of 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid lies in its iodine substituent, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The presence of iodine can enhance its ability to participate in specific chemical reactions and potentially improve its efficacy in biological applications.

Eigenschaften

Molekularformel

C11H10IN3O2

Molekulargewicht

343.12 g/mol

IUPAC-Name

2-(4-iodo-5-methyl-3-pyridin-4-ylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C11H10IN3O2/c1-7-10(12)11(8-2-4-13-5-3-8)14-15(7)6-9(16)17/h2-5H,6H2,1H3,(H,16,17)

InChI-Schlüssel

KWOPDBHGSCQKPS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1CC(=O)O)C2=CC=NC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.